![molecular formula C12H17NO3 B2645778 N-(3-(furan-2-yl)-3-hydroxypropyl)cyclobutanecarboxamide CAS No. 1421499-59-3](/img/structure/B2645778.png)
N-(3-(furan-2-yl)-3-hydroxypropyl)cyclobutanecarboxamide
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Overview
Description
Furan-based compounds have gained wide attention in the field of medicinal chemistry research due to their activities associated with chemotherapeutic behavior . Substituents at the C-2 position afforded derivatives which are greatly distributed in nature .
Synthesis Analysis
New sugar hydrazones incorporating furan and/or 1,3,4-thiadiazole ring systems were synthesized by reaction of the corresponding hydrazide with different aldose sugars . Heterocyclization of the formed hydrazones afforded the derived acyclic nucleoside analogues possessing the 1,3,4-oxadiazoline as modified nucleobase via acetylation followed by the heterocyclization process .Molecular Structure Analysis
The molecular structure of furan-based compounds can be complex and varies based on the specific compound. For example, one study found that the C7–N1 distance in a similar compound indicated a C–N triple bond .Chemical Reactions Analysis
Furan-based compounds can undergo various chemical reactions. For example, new sugar hydrazones incorporating furan and/or 1,3,4-thiadiazole ring systems were synthesized by reaction of the corresponding hydrazide with different aldose sugars .Scientific Research Applications
Antibacterial Activity
Furan derivatives have emerged as promising candidates in the fight against microbial resistance. The furan nucleus plays a crucial role in the design of novel antibacterial agents. Researchers have explored various synthetic methods to create furan-related compounds with potent antibacterial properties . Investigating the specific antibacterial activity of N-(3-(furan-2-yl)-3-hydroxypropyl)cyclobutanecarboxamide against both gram-positive and gram-negative bacteria could provide valuable insights for drug development.
Urease Inhibition
Furan chalcones and aurones have displayed excellent urease inhibition efficacy. Considering the structural similarity of our compound, exploring its potential as a urease inhibitor could be worthwhile .
Mechanism of Action
properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-10(11-5-2-8-16-11)6-7-13-12(15)9-3-1-4-9/h2,5,8-10,14H,1,3-4,6-7H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOPSSGYBKFMOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCC(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclobutanecarboxamide |
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